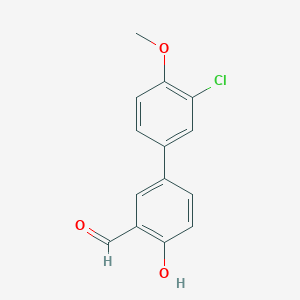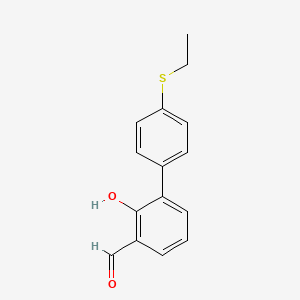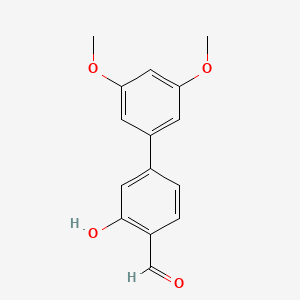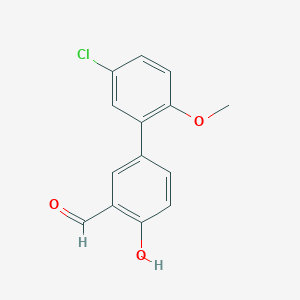
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (4-CMFPF-95) is a compound that belongs to the class of phenolic compounds. It is a colorless solid with a molecular weight of 213.59 g/mol and a melting point of 227-229 °C. 4-CMFPF-95 has a wide range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. It is an important component in the synthesis of various drugs, and it is used in various laboratory experiments.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that it is involved in the formation of covalent bonds between molecules. This covalent bonding is important for the formation of various drugs and molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which is important for the formation of various drugs and molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments is its high yield. The reaction is usually completed in two hours and has a yield of greater than 95%. The main limitation of using 4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is its potential toxicity. It is important to take safety precautions when handling the compound.
Future Directions
There are many potential future directions for research involving 4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry and biochemistry, and the investigation of its potential toxicity. Additionally, further research into its biochemical and physiological effects could lead to new and improved drugs and molecules.
Synthesis Methods
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% can be synthesized by the reaction of 4-chloro-4-methoxyphenol with formaldehyde in an acidic medium. The reaction is carried out at a temperature of 80-90 °C and is usually completed in two hours. The yield of the reaction is usually greater than 95%.
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is a useful reagent for the synthesis of various drugs and other molecules. It is used in the synthesis of drugs such as the anticonvulsant pregabalin and the anti-inflammatory drug celecoxib. It is also used in the synthesis of other molecules such as the antifungal drug fluconazole and the anti-cancer drug doxorubicin.
properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-3-10(7-12(14)15)9-2-4-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNZXCITNKEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685262 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1111129-32-8 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)






